molecular formula C22H24N8OS B1676256 4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole CAS No. 1037792-44-1

4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole

Cat. No. B1676256
M. Wt: 448.5 g/mol
InChI Key: NFTMKHWBOINJGM-UHFFFAOYSA-N
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Description

MBX-2982 is a agonist of GPR119.1 It reduces nuclear and total protein levels of sterol regulatory element binding protein 1 (SREBP-1) in HepG2 cells and rat primary hepatocytes under high-glucose and -insulin conditions and increases phosphorylation of the inhibitory form, SREBP-1c. MBX-2982 (10 mg/kg) inhibits hepatic lipid accumulation in wild-type, but not GPR119 knockout, mice fed a high-fat diet. It also increases plasma levels of glucagon-like peptide 1 (GLP-1; ) in mice when administered at a dose of 10 mg/kg prior to, and to a greater extent following, glucose administration. MBX-2982 increases glucokinase activity in an enzyme assay with an EC50 value of 45.11 µM.
MBX-2982, also known as SAR-260093, is a potential first-in-class treatment for type 2 diabetes that targets G protein-coupled receptor 119 (GPR119), a receptor that interacts with bioactive lipids known to stimulate glucose-dependent insulin secretion. Preclinical data indicate that MBX-2982 is a potent selective orally-active GPR119 agonist that functions through a unique dual mechanism of action. First, it acts directly on the beta cell to increase insulin secretion. In addition, MBX-2982 stimulates release of the incretin GLP-1 from the gut. This dual action is unique and may offer improved glucose homeostasis over existing diabetes therapies, with potential for weight loss and improved islet health.

Scientific Research Applications

Hypoglycemic Agent Development

A study by Song et al. (2011) highlights the synthesis of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as glucokinase activators. These compounds, including a derivative similar in structure to the compound , have shown potential as dual-acting hypoglycemic agents, influencing both GK and PPARγ. This suggests the compound's potential application in diabetes treatment.

Antifungal Applications

Research by Nam et al. (2011) on similar compounds demonstrates significant antifungal activity against Phytophthora capsici. Derivatives of thiazole compounds, including those structurally related to the compound in focus, were synthesized and tested for their efficacy in controlling phytopathogenic diseases.

Antituberculosis Activity

In a study by Jeankumar et al. (2013), ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized. Among these, certain compounds showed promising activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment.

Antisecretory Activity

A compound with a structural similarity, featuring a 1H-tetrazol-5-ylthio moiety, was studied by Ueda et al. (1991) for its antisecretory activity. The compound showed effectiveness against histamine-induced gastric acid secretion, indicating potential use as an antiulcer agent.

Antimicrobial Activity

Patel et al. (2012) in their study Patel et al. (2012), synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, showing significant antimicrobial activity against various bacteria and fungi. This highlights the potential of such compounds in antimicrobial applications.

Anti-Cancer Research

A study by Sonar et al. (2020) focused on synthesizing new thiazole compounds, evaluating their anticancer activity against breast cancer cells. This research indicates the compound's potential in developing anti-cancer therapies.

Antipsychotic Potential

In the field of neuropharmacology, Raviña et al. (2000) investigated butyrophenones with structural elements similar to the compound . These compounds showed affinity for dopamine and serotonin receptors, suggesting potential use as antipsychotic drugs.

Development of Serotonin Agonists

Dounay et al. (2009) studied aminopyrimidine derivatives, like Dounay et al. (2009), that act as 5-HT(1A) agonists. These compounds showed potential in the development of novel serotonin agonists for various neurological disorders.

Copper-Assisted Ring Transformation

The study by Voitekhovich et al. (2019) explores the reaction of a similar compound with copper(II) chloride, leading to interesting transformations. This suggests applications in chemical synthesis and material science.

Synthesis Methodologies

Shahinshavali et al. (2021) provide insights into alternative synthetic routes for compounds structurally related to the query compound, as seen in Shahinshavali et al. (2021). This has implications for the efficient production of such compounds in pharmaceuticals.

properties

IUPAC Name

2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-4-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8OS/c1-2-16-11-23-22(24-12-16)29-9-7-17(8-10-29)21-26-18(14-32-21)13-31-20-5-3-19(4-6-20)30-15-25-27-28-30/h3-6,11-12,14-15,17H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTMKHWBOINJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146055
Record name MBX-2982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole

CAS RN

1037792-44-1
Record name MBX-2982
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037792441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MBX-2982
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MBX-2982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MBX-2982
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5TRY67L51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GV Shitre, RS Bhosale, DS Karhale, P Sujitha… - Chemistry & …, 2014 - cbijournal.com
A new series of α-aminophosphonate containing thiazole-piperidine skeleton has been synthesized. The fifteen synthesized derivatives were characterized by FT-IR, 1H NMR, 13C …
Number of citations: 14 cbijournal.com

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